![molecular formula C12H17NO B2384970 3-{[(1-Cyclopropylethyl)amino]methyl}phenol CAS No. 1154734-06-1](/img/structure/B2384970.png)
3-{[(1-Cyclopropylethyl)amino]methyl}phenol
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Overview
Description
3-{[(1-Cyclopropylethyl)amino]methyl}phenol is an organic compound with the molecular formula C12H17NO It is characterized by the presence of a phenol group, an amino group attached to a cyclopropylethyl moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Cyclopropylethyl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 1-cyclopropylethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3-hydroxybenzaldehyde and 1-cyclopropylethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a reducing agent like sodium borohydride.
Procedure: The starting materials are mixed in the solvent, and the reducing agent is added slowly to the reaction mixture. The reaction is allowed to proceed at room temperature or slightly elevated temperatures until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Cyclopropylethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various amine derivatives.
Substitution: Nitrated, sulfonated, and halogenated phenolic compounds.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3-{[(1-Cyclopropylethyl)amino]methyl}phenol serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with tailored properties.
- Oxidation : The phenolic group can be oxidized to form quinones or other oxidized derivatives.
- Reduction : It can be reduced to yield different amine derivatives.
- Substitution : The compound can participate in electrophilic aromatic substitution reactions.
Biology
Research indicates that this compound may exhibit potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of phenolic compounds often interact with biological targets, modulating enzyme activity and influencing cellular pathways.
Medicine
Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate or active ingredient. Its structural features suggest possible interactions with receptors involved in various physiological processes.
Industry
In industrial applications, this compound is being investigated for its role in developing new materials and chemical products. Its unique properties may facilitate advancements in material science and chemical engineering.
Case Studies
Several studies have highlighted the applications and effectiveness of this compound in various contexts:
- Antimicrobial Activity : Research has demonstrated that certain derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This highlights its potential use in developing new antimicrobial agents.
- Anti-inflammatory Effects : In vitro studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
- Pharmaceutical Development : A recent study focused on synthesizing analogs of this compound to evaluate their efficacy against viral infections, particularly targeting RNA-dependent RNA polymerase in influenza viruses. The findings indicated promising antiviral activity linked to structural modifications of the compound .
Mechanism of Action
The mechanism of action of 3-{[(1-Cyclopropylethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-{[(1-Cyclopropylmethyl)amino]methyl}phenol: Similar structure but with a cyclopropylmethyl group instead of a cyclopropylethyl group.
3-{[(1-Cyclopropylethyl)amino]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.
3-{[(1-Cyclopropylethyl)amino]methyl}benzene: Similar structure but without the hydroxyl group.
Uniqueness
3-{[(1-Cyclopropylethyl)amino]methyl}phenol is unique due to the presence of both a phenol group and a cyclopropylethylamino group, which confer distinct chemical and biological properties
Biological Activity
3-{[(1-Cyclopropylethyl)amino]methyl}phenol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a phenolic group attached to a cyclopropylethylamine moiety, which enhances its structural diversity and biological activity. The presence of the hydroxyl group (-OH) on the aromatic ring contributes to its reactivity, while the cyclopropyl group may enhance binding affinity to biological targets.
The mechanism of action for this compound involves several key interactions:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with various biological molecules.
- Covalent Bond Formation : The amino group can interact with specific targets, modulating enzyme and receptor activity.
- Hydrophobic Interactions : The cyclopropylethylamino group can fit into hydrophobic pockets in proteins, enhancing binding affinity .
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, including resistant strains. The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions characterized by inflammation.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies show that it can induce apoptosis in cancer cell lines, such as lung carcinoma (A549) and colon cancer (HCT116). The compound's ability to modulate cell cycle progression has been observed, with significant accumulation of cells in the G1/S phase after treatment .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against resistant bacterial strains | |
Anti-inflammatory | Inhibits cytokines and enzymes | |
Anticancer | Induces apoptosis in A549 and HCT116 cells |
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of this compound on HCT116 colon cancer cells, the compound was found to significantly inhibit cell growth at concentrations above 50 µM. Flow cytometric analysis revealed that treatment led to a notable increase in cells arrested at the G1/S phase, suggesting a mechanism involving cell cycle regulation .
Applications in Medicine and Industry
This compound is being explored for various applications:
Properties
IUPAC Name |
3-[(1-cyclopropylethylamino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(11-5-6-11)13-8-10-3-2-4-12(14)7-10/h2-4,7,9,11,13-14H,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRVUHIMXVHONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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